
Ethyl 7-methoxy-8-methyl-2-oxo-2H-chromene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 7-methoxy-8-methyl-2-oxo-2H-chromene-3-carboxylate is a derivative of coumarin, a class of compounds known for their diverse biological activities. Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure and are found in many plants.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-methoxy-8-methyl-2-oxo-2H-chromene-3-carboxylate typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing 7-methoxy-8-methyl-2-oxo-2H-chromene-3-carbaldehyde with ethyl cyanoacetate in the presence of a base such as piperidine . The reaction is usually performed in an organic solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as using environmentally friendly solvents and catalysts, can enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 7-methoxy-8-methyl-2-oxo-2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy and ethyl ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Ethyl 7-methoxy-8-methyl-2-oxo-2H-chromene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It has potential therapeutic applications due to its biological activities.
Industry: The compound is used in the production of dyes, fragrances, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 7-methoxy-8-methyl-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate: Similar in structure but lacks the methyl group at the 8th position.
Ethyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate: Contains a diethylamino group instead of a methoxy group.
Uniqueness
Ethyl 7-methoxy-8-methyl-2-oxo-2H-chromene-3-carboxylate is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. These structural features may enhance its potency and selectivity in various applications compared to similar compounds .
Propiedades
Fórmula molecular |
C14H14O5 |
|---|---|
Peso molecular |
262.26 g/mol |
Nombre IUPAC |
ethyl 7-methoxy-8-methyl-2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C14H14O5/c1-4-18-13(15)10-7-9-5-6-11(17-3)8(2)12(9)19-14(10)16/h5-7H,4H2,1-3H3 |
Clave InChI |
GDMRYVZMZYNRDR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC2=C(C(=C(C=C2)OC)C)OC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


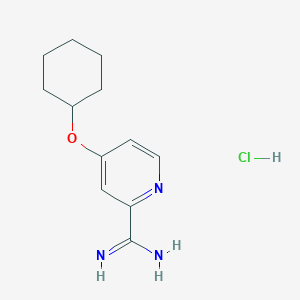

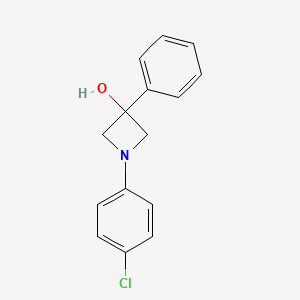
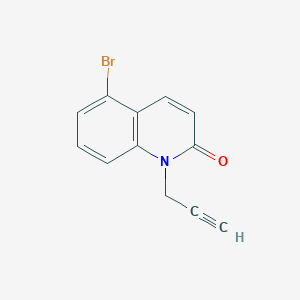
![2-[2-(4-Hydroxyphenyl)ethyl]quinolin-8-ol](/img/structure/B11857104.png)


![2-[(3,6-Dichloropyridazin-4-yl)amino]-3-methylbutanoic acid](/img/structure/B11857116.png)

![3-{[tert-Butyl(dimethyl)silyl]oxy}-5-methoxybenzaldehyde](/img/structure/B11857124.png)
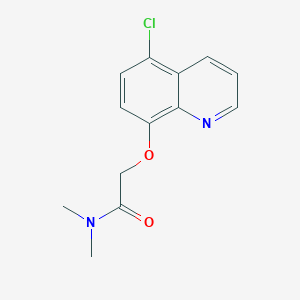

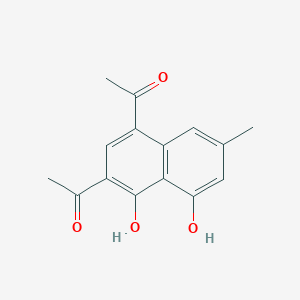
![1-(10-Methoxy-5H-dibenzo[b,f]azepin-5-yl)ethanone](/img/structure/B11857162.png)
